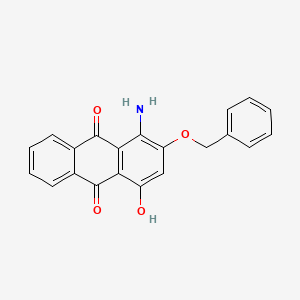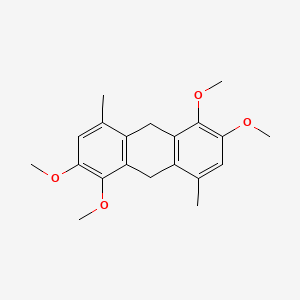
1,2,5,6-Tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,6-Tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C20H24O4 It is a derivative of anthracene, characterized by the presence of four methoxy groups and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene typically involves the methylation of 1,2,5,6-tetrahydroxy-4,8-dimethyl-9,10-dihydroanthracene. This reaction is carried out using methanol and a suitable acid catalyst under controlled temperature and pressure conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through further chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,2,5,6-Tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted anthracene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,5,6-Tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research has explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigations into its pharmacological effects have shown promise in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,5,6-tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes and inhibit essential enzymes. In cancer research, it may act by inducing apoptosis and inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2,5,6-Tetramethoxy-9,10-dihydroanthracene
- 2,3,6,7-Tetramethoxy-9,10-dihydroanthracene
- 1,2,3,4-Tetramethoxy-5,6-dimethyl-9,10-dihydroanthracene
Uniqueness
1,2,5,6-Tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
5417-26-5 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,2,5,6-tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C20H24O4/c1-11-7-17(21-3)19(23-5)15-10-14-12(2)8-18(22-4)20(24-6)16(14)9-13(11)15/h7-8H,9-10H2,1-6H3 |
InChI Key |
APTOYBBJONKQAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CC3=C(C2)C(=CC(=C3OC)OC)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)

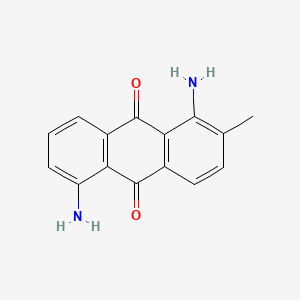
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
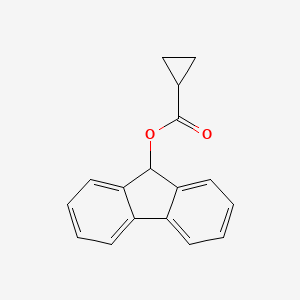
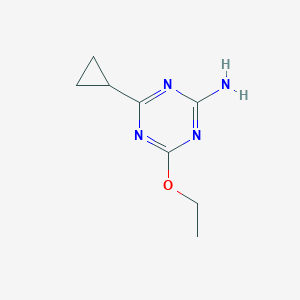
![7-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13142021.png)
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
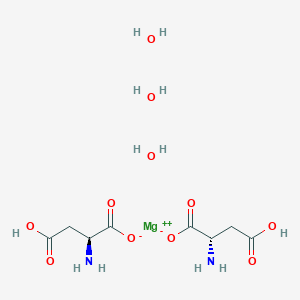
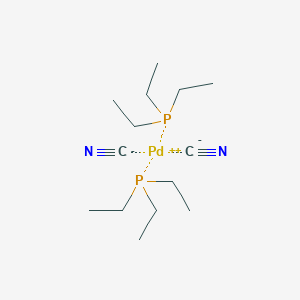
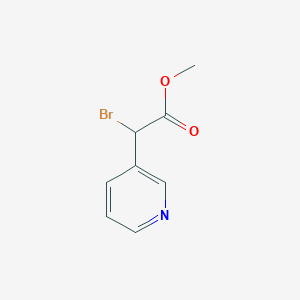

![(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)
